N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide
Description
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzochromene core fused with a triazole ring, making it a molecule of interest in medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-19-17(22-21-11)9-18(23)20-13-8-15-14-5-3-2-4-12(14)6-7-16(15)24-10-13/h2-7,13H,8-10H2,1H3,(H,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHJFYNDBWVEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC(=O)NC2CC3=C(C=CC4=CC=CC=C34)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzochromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic conditions.
Introduction of the triazole ring: The triazole moiety can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Acetamide formation: The final step involves the acylation of the triazole-substituted benzochromene with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzochromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzochromene core, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzochromene or triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. It can also intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(1H-1,2,4-triazol-3-yl)acetamide: Lacks the methyl group on the triazole ring.
N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness: N-(2,3-dihydro-1H-benzo[f]chromen-2-yl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to the specific substitution pattern on the triazole ring and the presence of the acetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
